molecular formula C20H14FNO6S B3505140 2-fluorobenzyl 2-[(4-nitrophenyl)sulfonyl]benzoate

2-fluorobenzyl 2-[(4-nitrophenyl)sulfonyl]benzoate

Cat. No.: B3505140
M. Wt: 415.4 g/mol
InChI Key: GVGQQYMKBSYKCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-fluorobenzyl 2-[(4-nitrophenyl)sulfonyl]benzoate is a complex organic compound that features a fluorobenzyl group, a nitrophenylsulfonyl group, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluorobenzyl 2-[(4-nitrophenyl)sulfonyl]benzoate typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

2-fluorobenzyl 2-[(4-nitrophenyl)sulfonyl]benzoate can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under specific conditions.

    Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles like hydroxide ions or amines can be employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrophenyl group would yield nitro derivatives, while reduction would produce amino derivatives.

Scientific Research Applications

2-fluorobenzyl 2-[(4-nitrophenyl)sulfonyl]benzoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Medicine: Investigated for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-fluorobenzyl 2-[(4-nitrophenyl)sulfonyl]benzoate exerts its effects involves interactions with specific molecular targets. The nitrophenylsulfonyl group can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can modulate enzyme activity or alter cellular pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-fluorobenzyl 2-[(4-nitrophenyl)sulfonyl]benzoate
  • 2-chlorobenzyl 2-[(4-nitrophenyl)sulfonyl]benzoate
  • 2-fluorobenzyl 2-[(3-nitrophenyl)sulfonyl]benzoate

Uniqueness

2-fluorobenzyl 2-[(4-nitrophenyl)sulfonyl]benzoate is unique due to the presence of the fluorine atom, which can influence the compound’s reactivity and interactions. The fluorine atom can enhance the compound’s stability and alter its electronic properties, making it distinct from its analogs.

Properties

IUPAC Name

(2-fluorophenyl)methyl 2-(4-nitrophenyl)sulfonylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14FNO6S/c21-18-7-3-1-5-14(18)13-28-20(23)17-6-2-4-8-19(17)29(26,27)16-11-9-15(10-12-16)22(24)25/h1-12H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVGQQYMKBSYKCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)COC(=O)C2=CC=CC=C2S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14FNO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-fluorobenzyl 2-[(4-nitrophenyl)sulfonyl]benzoate
Reactant of Route 2
Reactant of Route 2
2-fluorobenzyl 2-[(4-nitrophenyl)sulfonyl]benzoate
Reactant of Route 3
Reactant of Route 3
2-fluorobenzyl 2-[(4-nitrophenyl)sulfonyl]benzoate
Reactant of Route 4
Reactant of Route 4
2-fluorobenzyl 2-[(4-nitrophenyl)sulfonyl]benzoate
Reactant of Route 5
Reactant of Route 5
2-fluorobenzyl 2-[(4-nitrophenyl)sulfonyl]benzoate
Reactant of Route 6
Reactant of Route 6
2-fluorobenzyl 2-[(4-nitrophenyl)sulfonyl]benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.